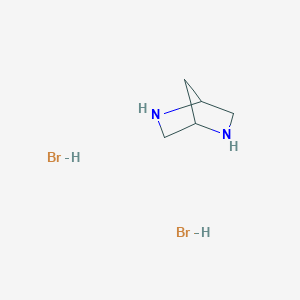
2,5-Diazanorbornane dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diazanorbornane dihydrobromide, also known as norbornylene-2,5-diamine dihydrobromide, is a chemical compound that has been widely used in scientific research. It is a bicyclic amine with two nitrogen atoms and a bridging methylene group. The compound has a unique structure that makes it an important building block in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 2,5-Diazanorbornane dihydrobromide is not well understood. However, it is believed that the compound acts as a nucleophile in various reactions. The bridging methylene group in the compound makes it a good nucleophile, and it can react with various electrophiles to form new compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,5-Diazanorbornane dihydrobromide have not been extensively studied. However, it has been reported that the compound has low toxicity and is not mutagenic or carcinogenic. The compound has also been shown to have some antimicrobial activity.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,5-Diazanorbornane dihydrobromide in lab experiments is its high purity and stability. The compound is easy to handle and can be stored for long periods without degradation. Another advantage is its versatility in the synthesis of various organic compounds.
One of the limitations of using 2,5-Diazanorbornane dihydrobromide in lab experiments is its cost. The compound is relatively expensive, and this can limit its use in large-scale experiments. Another limitation is its limited solubility in some solvents, which can affect its use in certain reactions.
Future Directions
There are several future directions for the use of 2,5-Diazanorbornane dihydrobromide in scientific research. One direction is the synthesis of new chiral ligands for asymmetric catalysis. Another direction is the synthesis of new biologically active compounds for use in drug discovery. The compound can also be used in the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 2,5-Diazanorbornane dihydrobromide is an important compound in scientific research. Its unique structure and versatility in organic synthesis make it a valuable building block for the synthesis of various compounds. The compound has low toxicity and is not mutagenic or carcinogenic, making it safe for use in lab experiments. Future research on the compound can lead to the development of new materials and drugs with unique properties.
Synthesis Methods
The synthesis of 2,5-Diazanorbornane dihydrobromide involves the reaction between 2,5-diaminonorbornane and hydrobromic acid. The reaction is carried out in anhydrous conditions, and the product is obtained in the form of white crystals. The yield of the reaction is usually high, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
2,5-Diazanorbornane dihydrobromide has been widely used in scientific research as a building block in the synthesis of various organic compounds. It has been used in the synthesis of chiral ligands, which are important in asymmetric catalysis. The compound has also been used in the synthesis of biologically active compounds such as anti-tumor agents, anti-viral agents, and anti-inflammatory agents.
properties
IUPAC Name |
2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2BrH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYQWKOXKGJREA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diazanorbornane dihydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


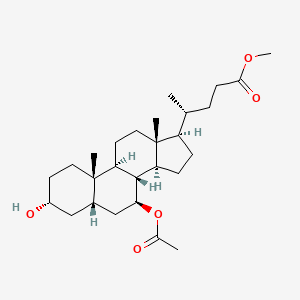
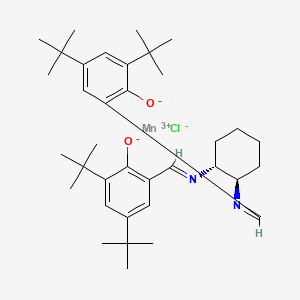
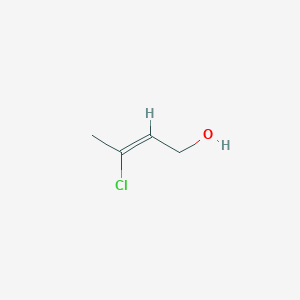
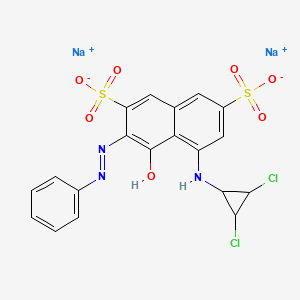
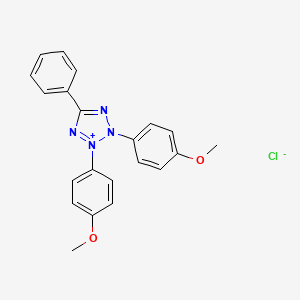
![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)
![Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate](/img/structure/B1141506.png)
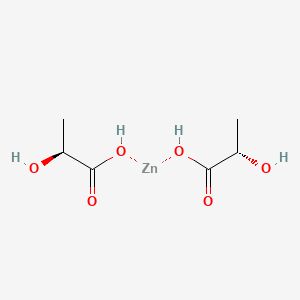

![(3aR,7aS)-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid 2-tert-butyl 7a-ethyl ester](/img/structure/B1141513.png)
![1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1141514.png)